molecular formula C7H7BI2O3 B1603292 3,5-Diiodo-2-methoxyphenylboronic acid CAS No. 1072951-59-7

3,5-Diiodo-2-methoxyphenylboronic acid

Cat. No. B1603292
CAS RN: 1072951-59-7
M. Wt: 403.75 g/mol
InChI Key: GLXUCKYNVDXHBW-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-methoxyphenylboronic acid is a derivative of boronic acid . It has a linear formula of I2(OCH3)C6H5B(OH)2 . The presence of the boronic acid functional group (B(OH)2) makes it a valuable building block for organic synthesis.


Synthesis Analysis

The presence of the boronic acid functional group (B(OH)2) makes 3,5-Diiodo-2-methoxyphenylboronic acid a valuable building block for organic synthesis. Boronic acids are frequently used in Suzuki-Miyaura couplings, a powerful carbon-carbon bond-forming reaction for creating complex organic molecules. It acts as a crucial precursor in the synthesis of novel boron-containing pharmaceutical agents, targeting specific proteins or enzymes involved in disease processes .


Molecular Structure Analysis

The molecular formula of 3,5-Diiodo-2-methoxyphenylboronic acid is C7H7BI2O3 . It has a molecular weight of 403.75 . The SMILES string representation is COc1c(I)cc(I)cc1B(O)O .


Chemical Reactions Analysis

The presence of the boronic acid functional group (B(OH)2) makes 3,5-Diiodo-2-methoxyphenylboronic acid a valuable building block for organic synthesis. Boronic acids are frequently used in Suzuki-Miyaura couplings, a powerful carbon-carbon bond-forming reaction for creating complex organic molecules.


Physical And Chemical Properties Analysis

The melting point of 3,5-Diiodo-2-methoxyphenylboronic acid is 140-144 °C (dec.) . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Organic Synthesis

3,5-Diiodo-2-methoxyphenylboronic acid: is a valuable building block in organic synthesis. The boronic acid group (B(OH)2) is essential for Suzuki-Miyaura couplings , which are pivotal in forming carbon-carbon bonds to create complex organic molecules . The diiodo substitution enhances the molecule’s reactivity, making it suitable for various substitution reactions aimed at targeted molecule design.

Medicinal Chemistry

In medicinal chemistry, the methoxy group (OCH3) and diiodo substitution of 3,5-Diiodo-2-methoxyphenylboronic acid offer unique properties for drug discovery. The methoxy group can improve solubility and biological interactions, while the iodine atoms could serve as attachment points for biomolecules or as imaging agents in medical imaging techniques.

Material Science

3,5-Diiodo-2-methoxyphenylboronic acid: is being explored in material science due to the unique properties of boron and its functional groups. These compounds can lead to the development of novel materials with specific electronic or luminescent properties.

Antibacterial and Antibiofilm Activity

Recent studies have shown that 3,5-Diiodo-2-methoxyphenylboronic acid exhibits antibacterial and antibiofilm activity. It has been effective in inhibiting the growth of planktonic cells and preventing biofilm formation in a dose-dependent manner .

Pharmaceutical Agent Synthesis

This compound acts as a crucial precursor in synthesizing novel boron-containing pharmaceutical agents. These agents target specific proteins or enzymes involved in disease processes, offering a pathway to new treatments .

Hazard and Safety Analysis

It’s important to note the safety aspects of handling 3,5-Diiodo-2-methoxyphenylboronic acid . It has been classified with hazard statements such as causing skin and eye irritation and may cause respiratory irritation. These factors must be considered when working with this compound in a research setting.

Safety and Hazards

3,5-Diiodo-2-methoxyphenylboronic acid is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(3,5-diiodo-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BI2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXUCKYNVDXHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)I)I)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BI2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584797
Record name (3,5-Diiodo-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072951-59-7
Record name (3,5-Diiodo-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-59-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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